

Etidocaine Hydrochloride: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: Duranest

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Etidocaine hydrochloride, a long-acting amide-type local anesthetic. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of its fundamental chemical and physical characteristics.

Chemical Identity and Structure

Etidocaine hydrochloride is the hydrochloride salt of etidocaine. Its chemical name is N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide monohydrochloride.^{[1][2]} The presence of a chiral center in the butanamide moiety means that etidocaine exists as a racemic mixture.

Table 1: Chemical Identifiers of Etidocaine Hydrochloride

Identifier	Value
CAS Number	36637-19-1[3]
Molecular Formula	C ₁₇ H ₂₉ ClN ₂ O[1][3]
Molecular Weight	312.88 g/mol [3][4]
IUPAC Name	N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride[2]
InChI Key	LMWQQUMMGGIGJQ-UHFFFAOYSA-N[1]
SMILES	CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C(Cl)[1]
Synonyms	Duranest hydrochloride, W-19053[2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Etidocaine hydrochloride is presented in Table 2. These parameters are critical for understanding its behavior in various pharmaceutical and biological systems.

Table 2: Summary of Physicochemical Properties of Etidocaine Hydrochloride

Property	Value	Method/Conditions
Melting Point	203-203.5 °C	Not Specified[5]
Boiling Point	389.7 ± 30.0 °C	Predicted
pKa	7.74	Not Specified[6]
Solubility	Soluble in water	Qualitative[7]
50 mg/mL	DMSO	
Partition Coefficient (logP)	~3.86 (for free base)	Calculated from Partition Coefficient
Partition Coefficient (Octanol-Water)	7,317 (for free base)	Not Specified

Experimental Protocols

This section details the methodologies for determining key physicochemical parameters of Etidocaine hydrochloride.

Determination of Melting Point (USP <741> Class Ia)

The melting range of Etidocaine hydrochloride can be determined using the procedure outlined in the United States Pharmacopeia (USP) general chapter <741> for Class Ia substances.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- A suitable melting range apparatus with a heated bath, a stirrer, a thermometer, and a controlled heat source.[\[8\]](#)
- Capillary tubes: approximately 10 cm long, 0.8 to 1.2 mm internal diameter, with walls 0.2 to 0.3 mm thick.[\[8\]](#)[\[9\]](#)

Procedure:

- Dry the Etidocaine hydrochloride sample.
- Charge the capillary tube with the dry powder to a height of 2.5 to 3.5 mm.[\[9\]](#)
- Heat the bath to a temperature approximately 5 °C below the expected melting point of Etidocaine hydrochloride.[\[9\]](#)
- Insert the capillary tube into the apparatus.
- Heat the bath at a rate of 1 ± 0.5 °C per minute.[\[9\]](#)
- Record the temperature at which the substance is first observed to collapse or liquefy (onset of melting) and the temperature at which it is completely melted (clear point). The range between these two temperatures is the melting range.[\[9\]](#)
- The accuracy of the apparatus should be verified using USP Melting Point Reference Standards.[\[8\]](#)

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of Etidocaine hydrochloride, an amine salt, can be determined by potentiometric titration.[11][12][13][14]

Apparatus and Reagents:

- Calibrated pH meter with a combination pH electrode.[12]
- Magnetic stirrer and stir bar.[12]
- Burette.
- Standardized 0.1 M sodium hydroxide (NaOH) solution.[12]
- Standardized 0.1 M hydrochloric acid (HCl) solution.[12]
- Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.[12]
- High-purity water.
- Nitrogen gas source.[12]

Procedure:

- Accurately weigh a sample of Etidocaine hydrochloride and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 1 mM).[12]
- Add KCl solution to maintain a constant ionic strength.[12]
- Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[12]
- If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with the standardized HCl solution.
- Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
- Perform the titration in triplicate to ensure accuracy and precision.[\[13\]](#)

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

The partition coefficient ($\log P$) of the free base of Etidocaine can be determined using the shake-flask method as described in OECD Guideline 107.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Apparatus and Reagents:

- Separatory funnels.
- Mechanical shaker.
- Centrifuge.
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- n-Octanol, analytical grade, saturated with water.
- Water, high-purity, saturated with n-octanol.
- Buffer solution to maintain a pH where etidocaine is in its free base form (at least 2 pH units above the pKa of 7.74).[\[18\]](#)
- Etidocaine free base.

Procedure:

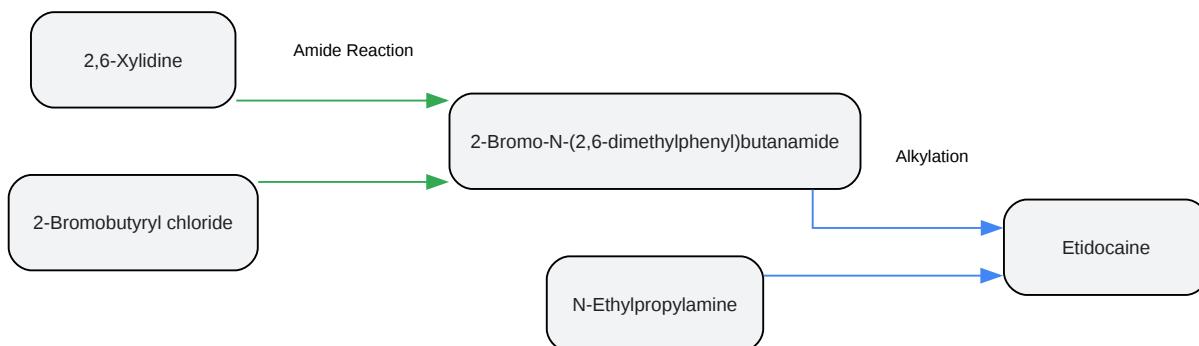
- Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents and allowing them to separate.

- Prepare a stock solution of Etidocaine free base in n-octanol.
- In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the buffered water. The concentration of etidocaine should not exceed 0.01 mol/L in either phase.[17]
- Shake the funnel for a sufficient time to allow for equilibration (e.g., 24 hours).
- After shaking, centrifuge the mixture to ensure complete separation of the two phases.[19]
- Carefully separate the two phases.
- Determine the concentration of Etidocaine in both the n-octanol and the aqueous phases using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.
- The experiment should be performed in triplicate.[18]

Synthesis and Degradation Pathways

Synthesis of Etidocaine

The synthesis of Etidocaine typically involves a two-step process starting from 2,6-xylidine.[20]

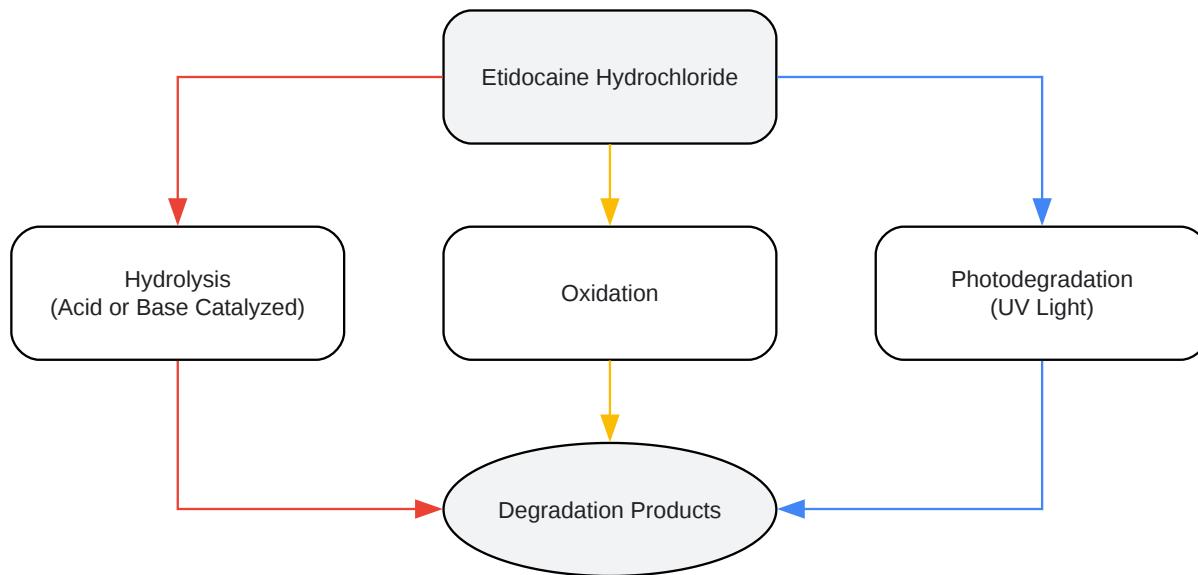


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Synthesis of Etidocaine.

Degradation Pathways

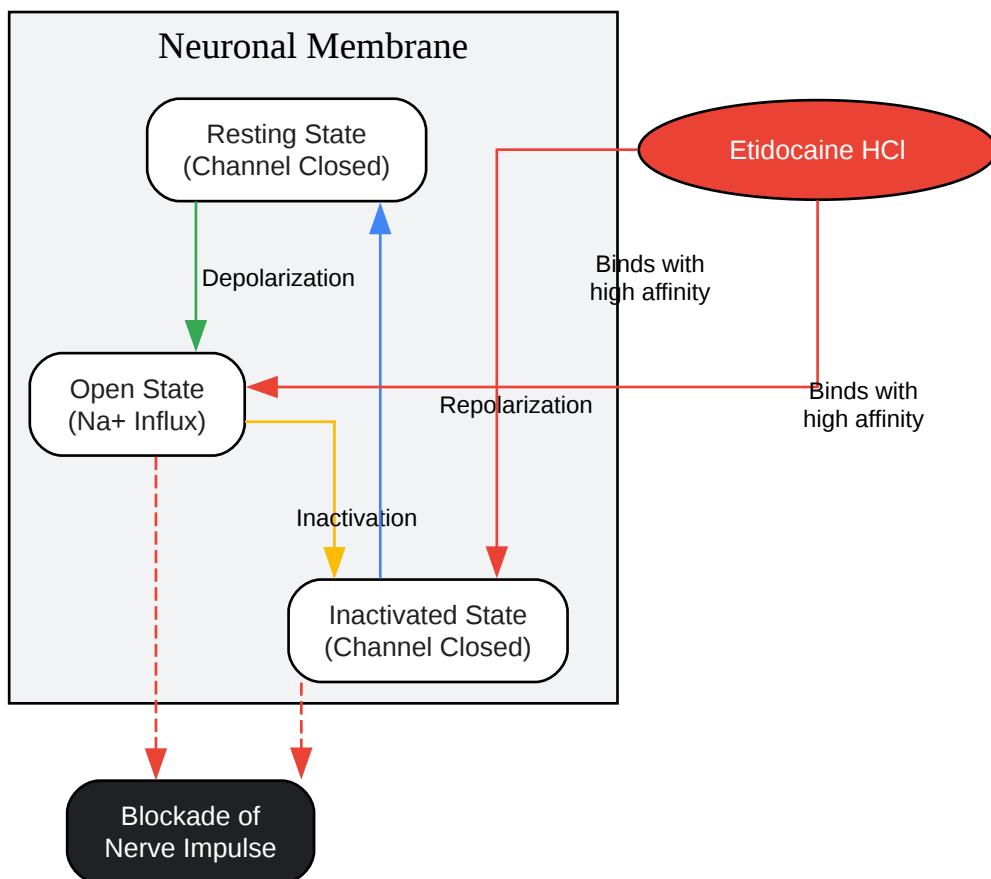
Etidocaine hydrochloride is susceptible to degradation through hydrolysis, oxidation, and photodegradation.[21]

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Degradation Pathways of Etidocaine Hydrochloride.

Mechanism of Action

Etidocaine hydrochloride exerts its local anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel.



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Mechanism of Action of Etidocaine Hydrochloride.

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